"Methyl 2-(4-(benzyloxy)phenyl)acetate" physical and chemical properties
"Methyl 2-(4-(benzyloxy)phenyl)acetate" physical and chemical properties
{"answer":"## Methyl 2-(4-(benzyloxy)phenyl)acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2-(4-(benzyloxy)phenyl)acetate is a pivotal organic compound, frequently employed as a versatile intermediate in the synthesis of complex molecules within medicinal chemistry and materials science. This guide offers an in-depth technical examination of its core physical and chemical properties, established synthesis protocols, and notable applications. By merging theoretical principles with practical, field-proven insights, this document is designed to be an essential resource for scientists and researchers dedicated to the innovation of novel chemical entities. We will explore the compound's spectral data, safety and handling procedures, and its significant role as a precursor in the creation of various biologically active compounds.
Introduction
Methyl 2-(4-(benzyloxy)phenyl)acetate, a derivative of methyl phenylacetate featuring a benzyl ether linkage, is a compound of significant interest in organic synthesis. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific reaction conditions. This characteristic is invaluable in multi-step synthetic pathways where precise control over the reactivity of functional groups is paramount. This guide will provide a thorough analysis of this compound, from its fundamental characteristics to its strategic use in advanced synthetic applications.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of Methyl 2-(4-(benzyloxy)phenyl)acetate are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |
| Molecular Weight | 256.29 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 61-63 °C | [1] |
| Boiling Point | 375 °C at 760 mmHg | [3] |
| CAS Number | 68641-16-7 | [1][2][4] |
These properties are critical for predicting the compound's behavior in various experimental contexts. For example, its sharp melting point range is a reliable indicator of purity, while its solubility characteristics guide the selection of appropriate solvents for reactions, extractions, and purifications such as recrystallization or chromatography.
Synthesis and Reaction Chemistry
The most prevalent and efficient method for the synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate is the Williamson ether synthesis. This section provides a detailed protocol for this reaction and discusses the underlying chemical principles.
Synthetic Protocol: Williamson Ether Synthesis
This synthesis involves the reaction of a phenoxide with an organohalide. In this specific case, methyl 4-hydroxyphenylacetate is reacted with benzyl bromide in the presence of a base.
Materials:
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Methyl 4-hydroxyphenylacetate
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Benzyl bromide
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Potassium carbonate (K₂CO₃) or a similar base
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Acetone or another suitable polar aprotic solvent
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Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous magnesium sulfate)
Step-by-Step Procedure:
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Deprotonation: In a round-bottom flask, dissolve methyl 4-hydroxyphenylacetate in acetone. Add potassium carbonate to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
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Nucleophilic Substitution: Add benzyl bromide to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in an Sₙ2 reaction, displacing the bromide ion.
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Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
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Workup: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine.
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Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Methyl 2-(4-(benzyloxy)phenyl)acetate.
Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction's success hinges on the generation of a potent nucleophile (the phenoxide) from a relatively weak one (the phenol) through deprotonation. The choice of benzyl bromide as the electrophile is advantageous due to the high reactivity of the benzylic position towards Sₙ2 reactions and the good leaving group ability of the bromide ion.
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Characterization
The structural integrity and purity of the synthesized Methyl 2-(4-(benzyloxy)phenyl)acetate are typically confirmed using a suite of spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule, including the aromatic protons, the benzylic methylene protons, the methylene protons alpha to the ester, and the methyl ester protons. The integration and splitting patterns of these signals are used to confirm the structure.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, providing further confirmation of the molecular structure.
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IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong peak for the carbonyl (C=O) stretch of the ester functional group, typically around 1730-1750 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak, which corresponds to the molecular weight of the compound, confirming its elemental composition.
Applications in Research and Drug Development
Methyl 2-(4-(benzyloxy)phenyl)acetate is a valuable building block in the synthesis of more intricate molecular architectures, especially within the pharmaceutical sector.
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Precursor for Active Pharmaceutical Ingredients (APIs): This compound is a common starting material for the synthesis of various APIs. The benzyloxy group can be easily removed via catalytic hydrogenation to yield a phenol, which can then undergo further chemical transformations.
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Synthesis of Bioactive Scaffolds: The phenylacetic acid moiety is a common scaffold in many biologically active compounds. This intermediate allows for the introduction of this scaffold in a protected form.
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Development of Novel Therapeutics: Derivatives of Methyl 2-(4-(benzyloxy)phenyl)acetate have been investigated in the context of developing new drugs for a range of therapeutic areas.
Caption: Key Application Areas.
Safety and Handling
Proper safety protocols are essential when working with any chemical, including Methyl 2-(4-(benzyloxy)phenyl)acetate.
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Personal Protective Equipment (PPE): Safety glasses or goggles, a laboratory coat, and chemical-resistant gloves should be worn at all times.
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Ventilation: All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: All waste should be disposed of in accordance with institutional and local government regulations.
It is highly recommended to consult the Material Safety Data Sheet (MSDS) for this compound before use for comprehensive safety information.
Conclusion
Methyl 2-(4-(benzyloxy)phenyl)acetate is a highly useful and versatile intermediate in organic synthesis. Its well-documented properties, straightforward synthesis, and broad applicability make it a valuable tool for chemists in both academic and industrial research. This guide has provided a detailed overview of its fundamental characteristics, synthesis, and applications to support its effective and safe use in the laboratory.
References
- Benchchem. (n.d.). Methyl 2-(4-(benzyloxy)phenyl)acetate.
- ChemScene. (n.d.). Methyl 2-(4-(benzyloxy)phenyl)acetate.
- Guidechem. (2019, February 26). methyl 2-(4-(benzyloxy)phenyl)acetate 68641-16-7 Purity 97% 100g China.
- Key Organics. (n.d.). Methyl 2-(4-(benzyloxy)phenyl)acetate.
- Sigma-Aldrich. (n.d.). Methyl 4 methoxy phenyl acetate.
- Sigma-Aldrich. (n.d.). Methyl methoxy(phenyl)acetate.
- Sigma-Aldrich. (n.d.). Phenyl-methyl-acetate.
